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molecular formula C9H8FNO3 B8382608 2-(2-Fluoro-5-nitrophenyl)propanal

2-(2-Fluoro-5-nitrophenyl)propanal

Cat. No. B8382608
M. Wt: 197.16 g/mol
InChI Key: WFKGTPVMKRPOSP-UHFFFAOYSA-N
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Patent
US07423150B2

Procedure details

2-(2-fluoro-5-nitrophenyl)-2-methyloxirane (1 eq) was dissolved in ethyl ether (1 mL) under nitrogen. BF3-etherate (0.87 eq) was added dropwise at room temperature and after complete addition solution was allowed to stir for 1 h. Solution was then quenched with water, extracted with ethyl ether. Organics washed with brine, dried with sodium sulfate and concentrated. Crude product was purified using flash chromatography (85% Hex: 15% EtOAc) on silica to afford 2-(2-fluoro-5-nitrophenyl) propanal.
Name
2-(2-fluoro-5-nitrophenyl)-2-methyloxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]1([CH3:14])[CH2:13][O:12]1.B(F)(F)F>C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH:11]([CH3:14])[CH:13]=[O:12]

Inputs

Step One
Name
2-(2-fluoro-5-nitrophenyl)-2-methyloxirane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C1(OC1)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solution was then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
Organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude product was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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